REACTION_CXSMILES
|
CCO.[NH2:4][N:5]1[C:9]([C:10]#[N:11])=[C:8]([C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[C:14]([F:21])[CH:13]=2)[C:7]([C:22]([O:24][CH2:25][CH3:26])=[O:23])=[CH:6]1.C(O)(=O)C.[CH:31](N)=[NH:32].O>CCOCC>[NH2:11][C:10]1[C:9]2=[C:8]([C:12]3[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[C:14]([F:21])[CH:13]=3)[C:7]([C:22]([O:24][CH2:25][CH3:26])=[O:23])=[CH:6][N:5]2[N:4]=[CH:31][N:32]=1 |f:2.3|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
NN1C=C(C(=C1C#N)C1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)OCC
|
Name
|
|
Quantity
|
5.49 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to rt the solution
|
Type
|
CUSTOM
|
Details
|
a precipitate formed which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with additional water
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=NN2C1=C(C(=C2)C(=O)OCC)C2=CC(=C(C=C2)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.52 mmol | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |